5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
CAS No.:
Cat. No.: VC20151405
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O |
|---|---|
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 5-methyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
| Standard InChI | InChI=1S/C13H15N3O/c1-9-7-11-12(14-8-9)15-16(13(11)17)10-5-3-2-4-6-10/h2-6,9,14-15H,7-8H2,1H3 |
| Standard InChI Key | CFCMNHUPCDUCDY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(NC1)NN(C2=O)C3=CC=CC=C3 |
Introduction
5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a bicyclic heterocyclic compound characterized by a fused pyrazole and pyridine structure. This compound features a methyl group at the 5-position and a phenyl group at the 2-position of the pyrazolo ring, along with a hydroxyl group at the 3-position of the pyridine ring. The unique substitution pattern contributes to its distinct chemical properties and potential biological activities.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activity, particularly as antiproliferative agents against various cancer cell lines. The mechanism of action often involves inducing apoptosis in cancer cells by activating caspase enzymes and downregulating proliferating cell nuclear antigen (PCNA), which is crucial for cell proliferation.
Synthesis
The synthesis of 5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde with suitable reagents under specific conditions.
Applications
This compound has potential applications across various fields due to its ability to interact with specific molecular targets involved in cell signaling pathways related to apoptosis and proliferation. Its ability to modulate these pathways makes it a candidate for further research in drug development.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol | Not explicitly provided | Approximately 215.25 g/mol | Antiproliferative agent |
| 5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine | C13H16N4 | 228.3 g/mol | Not specified in reliable sources |
| 5-methyl-2-phenyl-4H-pyrazolo[1,5-a]pyridin-7-one | C14H12N2O | 224.26 g/mol | Not specified in reliable sources |
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